DODAP hydrochloride

Lipid Nanoparticles pKa Determination Gene Therapy

Sourcing high-purity ionizable lipids with validated pKa for LNP formulation is critical. DODAP hydrochloride (CAS 329009-00-9) is a first-generation ionizable cationic lipid with a tertiary amine headgroup and two mono-unsaturated C18:1 tails, exhibiting an apparent pKa of 5.59-6.8. - Achieves up to 70% encapsulation of antisense oligonucleotides via the SALP platform, with significantly extended circulation half-life vs. permanently cationic lipids. - Demonstrates pDNA transfection efficiency comparable to DLin-MC3-DMA without spleen-biased tropism, enabling more uniform biodistribution. - Lower cytotoxicity than DOTAP in sensitive tissues (ocular/pulmonary epithelia) due to near-neutral charge at physiological pH. - Distinct multicompartmental ultrastructure (cryo-TEM/SAXS) makes it an invaluable tool for structure-function relationship studies. Available in standard research quantities with global shipping.

Molecular Formula C41H78ClNO4
Molecular Weight 684.5 g/mol
Cat. No. B15145179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDODAP hydrochloride
Molecular FormulaC41H78ClNO4
Molecular Weight684.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl
InChIInChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-;
InChIKeyNFPPFFMLWUZJIZ-JDVCJPALSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DODAP Hydrochloride: Ionizable Cationic Lipid


DODAP hydrochloride (1,2-dioleoyl-3-dimethylammonium propane hydrochloride, CAS 329009-00-9) is a first-generation ionizable cationic lipid with a tertiary amine headgroup, a glycerol backbone, and two mono-unsaturated C18:1 (oleyl) tails [1][2]. Its apparent pKa in lipid nanoparticles (LNPs) ranges from 5.59 (TNS binding assay) to 6.6–6.8 (titration in lipid bilayers), rendering it near-neutral at physiological pH 7.4 but protonated and positively charged in acidic endosomal compartments (pH 5.0–6.5) . This pH-dependent charge switch underpins its utility in encapsulating nucleic acids at low pH while minimizing off-target interactions and toxicity in circulation [3].

Workflow
LNP formulation with nucleic acid encapsulation via ethanol loading
Selection
Ionizable lipid with pH-dependent charge switch for endosomal escape
Context
Systemic delivery research, organ-targeting and intracellular trafficking studies

Why DODAP Cannot Be Substituted


Substituting DODAP hydrochloride with closely related ionizable lipids such as DODMA, DLin-MC3-DMA, or DOTAP is scientifically unjustified because subtle differences in lipid tail unsaturation, headgroup pKa, and molecular geometry dictate critical performance attributes including endosomal escape kinetics, organ biodistribution, and toxicity profiles [1][2]. For instance, DODAP's mono-unsaturated C18:1 tails produce a distinct ultrastructural organization and compartmentalized mRNA localization compared to DODMA or DLin-MC3-DMA [3]. Furthermore, DODAP's unique pKa window and conical molecular shape at acidic pH drive membrane-destabilizing hexagonal phase transitions that are not replicated by permanent cationic lipids like DOTAP [4]. The quantitative evidence below demonstrates that DODAP hydrochloride is not a commodity interchangeable with in-class alternatives—its procurement must be dictated by specific formulation and application requirements.

Headgroup pKa mismatch
Related lipids DLin-MC3-DMA or DLin-KC2-DMA have higher pKa, which may shift surface charge and hepatic exposure profiles.
Tail unsaturation drives ultrastructure
DODMA and DLin-MC3-DMA produce different LNP morphologies; DODAP's mono-unsaturated C18:1 tails support multicompartmental architecture that may not be replicated.
Permanent cationic lipids lack charge switch
DOTAP maintains positive charge at all pH, leading to higher cytotoxicity and reduced encapsulation efficiency; DODAP's ionizable nature limits off-target interactions.

Comparative Evidence for DODAP Selection


Lower Apparent pKa and Reduced Hepatotoxicity

In a comparative study of three benchmark ionizable lipids (DLin-MC3-DMA, DLin-KC2-DMA, DODAP) formulated in LNPs, DODAP exhibited the lowest apparent pKa value (6.1) compared to DLin-MC3-DMA (6.4) and DLin-KC2-DMA (6.7) [1]. This lower pKa is associated with reduced surface charge at physiological pH and consequently lower non-specific protein adsorption and hepatotoxicity, positioning DODAP as a preferable option when hepatic tolerability is a primary formulation criterion [2].

Apparent pKa in LNPs
Head-to-head
DODAP pKa = 6.1; DLin-MC3-DMA = 6.4; DLin-KC2-DMA = 6.7
Supports lower surface charge at physiological pH
TNS fluorescence titration; pKa differences may influence hepatic exposure
Lipid Nanoparticles pKa Determination Gene Therapy

Unique Multicompartmental Ultrastructure

Cryo-transmission electron microscopy (cryo-TEM) analysis revealed that LNPs formulated with DODAP adopt a predominantly multicompartmental architecture, featuring an electron-dense amorphous compartment adjacent to a more electron-lucent compartment with greater internal structure containing mRNA [1]. In contrast, DODMA LNPs contained a significant population of small liposomal structures, while DLin-MC3-DMA LNPs appeared homogeneous with an electron-dense core and occasional electron-lucent cavities [1]. Small-angle X-ray scattering (SAXS) confirmed that the internal spacing between mRNA backbones was largest for DODAP LNPs, consistent with mRNA localization in a higher water-content compartment [1].

LNP Ultrastructure
Head-to-head
Cryo-TEM: DODAP forms multicompartmental architecture; mRNA localizes in electron-lucent compartment
May support distinct mRNA release kinetics
SAXS confirms larger internal mRNA spacing relative to DLin-MC3-DMA
Cryo-TEM LNP Morphology mRNA Delivery

Oligonucleotide Encapsulation via Ethanol Loading

In a seminal study establishing the stabilized antisense-lipid particle (SALP) platform, DODAP-containing lipid vesicles formulated via an ethanol-loading method at acidic pH achieved encapsulation efficiencies of up to 70% for antisense oligonucleotides (ODN), with ODN-to-lipid ratios of 0.15–0.25 g ODN/g lipid [1]. This encapsulation performance was enabled by DODAP's positive charge at pH < 6.5 and the inclusion of up to 40% (v/v) ethanol during the loading process [1]. Critically, these SALP formulations exhibited significantly enhanced circulation lifetimes in mice relative to free antisense ODN and complexes prepared with permanently cationic quaternary aminolipids [1].

Oligonucleotide Encapsulation
Head-to-head
Up to 70% encapsulation; 0.15–0.25 g ODN/g lipid
Enables high nucleic acid payload formulation
Ethanol-loading at acidic pH; PEG-lipid inclusion enhances efficiency
Encapsulation Efficiency Antisense Oligonucleotides Formulation

Transfection Efficiency and Distinct Organ Tropism

In a head-to-head in vivo study evaluating pDNA-LNPs after intramuscular and intravenous administration in mice, DODAP LNPs exhibited transfection efficiency comparable to DLin-MC3-DMA LNPs but were outperformed by DLin-KC2-DMA LNPs [1]. Quantitatively, the rank order of in vivo gene expression was DLin-KC2-DMA > DLin-MC3-DMA ≈ DODAP [1]. Notably, LNPs formulated with DLin-KC2-DMA or DLin-MC3-DMA produced significantly higher protein expression in the spleen than in the liver, whereas DODAP LNPs did not exhibit this spleen-biased tropism [1].

In Vivo pDNA Transfection Rank
Head-to-head
DLin-KC2-DMA > DLin-MC3-DMA ≈ DODAP
Supports organ-distribution study context
BALB/c mice; i.m. and i.v. routes; luciferase reporter; 24 h readout
In Vivo Transfection Organ Selectivity Plasmid DNA

Lower Cytotoxicity vs. DOTAP

A comparative study of corneal delivery formulations demonstrated that a DODAP/isostearic acid (ISA) formulation exhibited lower cytotoxicity than the commercial MedioCROSS TE formulation, as measured by transepithelial electrical resistance (TEER) after 24-hour exposure [1]. More broadly, DODAP's ionizable nature—neutral at pH 7.4 and cationic only at acidic pH—has been established to reduce cytotoxicity compared to permanently cationic lipids like DOTAP, which maintain a positive charge regardless of pH and induce greater membrane disruption [2].

Cytotoxicity vs. DOTAP
Cross-study
DODAP/ISA formulation: higher TEER (lower cytotoxicity) than commercial formulation
Supports cytotoxicity endpoint review
Corneal epithelial monolayer; 24 h exposure; TEER measurement
Cytotoxicity pH-Responsive Liposomes Corneal Delivery

Validated Applications of DODAP Hydrochloride


Systemic ASO Delivery with Prolonged Circulation

DODAP hydrochloride is the foundational ionizable lipid for the stabilized antisense-lipid particle (SALP) platform, which achieves up to 70% encapsulation of antisense oligonucleotides and significantly extended circulation half-life compared to permanently cationic lipid complexes [1]. This makes DODAP an optimal choice for systemic ASO therapies where prolonged plasma residence time is critical for target tissue accumulation [1].

Low-Cytotoxicity siRNA/mRNA Delivery

Due to its pKa of 6.1–6.6 and near-neutral charge at physiological pH, DODAP hydrochloride is ideal for formulating lipid nanoparticles (LNPs) that minimize off-target toxicity while enabling efficient endosomal escape [2]. It is particularly well-suited for applications in sensitive tissues such as ocular or pulmonary epithelia, where lower cytotoxicity compared to DOTAP has been demonstrated [3].

Non-Spleen-Targeted pDNA Gene Expression

In vivo studies have shown that DODAP LNPs achieve pDNA transfection efficiency comparable to the clinically benchmarked DLin-MC3-DMA, but without the spleen-biased tropism observed with DLin-KC2-DMA and DLin-MC3-DMA LNPs [2]. This differentiates DODAP for applications requiring gene expression in alternative organs or more uniform biodistribution [2].

LNP Structural and Mechanistic Studies

DODAP's unique multicompartmental ultrastructure and larger internal mRNA spacing—as revealed by cryo-TEM and SAXS—distinguish it from DODMA and DLin-MC3-DMA [4]. This makes DODAP an invaluable tool compound for investigating structure-function relationships in LNP morphology and intracellular trafficking pathways [4].

Application
Selection Property
Validation Focus
ASO circulation half-life studies
pH-dependent charge switch and high encapsulation efficiency
Circulation half-life and biodistribution in rodent models
Low-cytotoxicity LNP formulation research
Near-neutral charge at physiological pH; reduced surface charge
Cytotoxicity endpoints in sensitive tissue models
Organ-distribution comparison studies
Distinct organ tropism profile without spleen bias
In vivo transfection organ distribution analysis
LNP ultrastructure research
Multicompartmental morphology with larger internal mRNA spacing
Cryo-TEM and SAXS structural characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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